Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVCCAYXVXMOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527673 | |
| Record name | Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-07-5 | |
| Record name | Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88260-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents a direct route to functionalized 2-azabicyclo[2.2.1]heptane frameworks. In a seminal study, cyclopentene derivatives underwent reaction with acyloxy and amino groups in the presence of Pd(OAc)₂ (5 mol%) and a bisphosphine ligand (e.g., BINAP) at 80°C in toluene. This method achieved regioselective installation of both substituents across the cyclopentene double bond, yielding oxygenated 2-azabicyclo[2.2.1]heptanes with 65–77% efficiency.
Critical to this approach is the syn-addition mechanism, where palladium coordinates the cyclopentene to facilitate nucleophilic attack by the carboxylate oxygen, followed by migratory insertion of the amine. The stereochemical outcome is influenced by ligand choice; bulkier ligands favor endo-transition states, leading to the desired (1R,3S,4S) configuration. Post-functionalization of the acyloxy group via transesterification with methanol (MeOH, 2 equiv., H₂SO₄ catalyst) converts intermediates to the methyl ester target.
Enzymatic Hydrolysis and Esterification Strategies
Diastereomeric Purification via Lipase Catalysis
A patent-pending method leverages porcine pancreatic lipase to resolve diastereomeric impurities in the final hydrolysis step. Starting from ethyl (1R,3S,4S)-N-tert-butyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate, enzymatic hydrolysis in aqueous triethylamine (H₂O:Et₃N = 40:1) at 50°C for 24 hours selectively cleaves the ester bond, affording the carboxylic acid with 98.6–99.7% diastereomeric excess (de). Subsequent esterification with methyl iodide (CH₃I, K₂CO₃, DMF) yields the methyl ester without racemization.
Table 1. Optimization of Enzymatic Hydrolysis Conditions
| Parameter | Optimal Range | Yield (%) | de (%) |
|---|---|---|---|
| Temperature | 45–55°C | 70–75 | 98.6 |
| Enzyme Loading | 1:100–1:120 (w/w) | 72 | 99.2 |
| Reaction Time | 24–48 hours | 75 | 99.7 |
Heterocyclization of Dibromocyclohexyl Carbamates
Base-promoted intramolecular cyclization of N-(cis-3,trans-4-dibromocyclohexyl)carbamates provides a modular route to 7-azabicyclo[2.2.1]heptanes. Treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohexyl)carbamate with NaH in DMF induces bromide elimination and ring contraction, forming the bicyclic core in 64–72% yield. Subsequent Boc deprotection (TFA, DCM) and methyl esterification (DCC, MeOH) furnish the target compound.
Table 2. Cyclization Efficiency by Protecting Group
| Protecting Group | Base | Solvent | Yield (%) |
|---|---|---|---|
| Boc | NaH | DMF | 72 |
| Acetyl | DBU | THF | 58 |
| Tosyl | K₂CO₃ | MeCN | 41 |
Radical Cyclization Approaches
A radical-based strategy employs N-sulfonyl-2-azabicyclo precursors subjected to free radical initiators (e.g., AIBN) in toluene at 110°C. This method constructs the bicyclic system via 5-exo-trig cyclization, though yields are modest (23–30%) due to competing side reactions. Functionalization of the resultant bromide intermediate (e.g., Pd-catalyzed carbonylation) introduces the carboxylate moiety, which is methylated using dimethyl sulfate.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison for Methyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate Synthesis
| Method | Yield (%) | de (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Aminoxylation | 77 | 86 | Moderate | High |
| Enzymatic Hydrolysis | 75 | 99.7 | High | Moderate |
| Heterocyclization | 72 | 95 | Low | Low |
| Radical Cyclization | 30 | 90 | Low | High |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with electrophilic reagents to form addition products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include phenylselenyl bromide and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions can vary depending on the reagents and conditions used. For instance, reaction with MCPBA can yield epoxide products .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of complex organic molecules and as a building block for the development of pharmaceuticals . Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with various molecular targets and pathways. The specific details of these interactions can depend on the context in which the compound is used. For example, in catalytic reactions, it may act as a ligand that facilitates the formation of reactive intermediates .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Stereochemical and Spectroscopic Differences
- Ethyl Ester Isomers : highlights discrepancies in NMR data between ethyl ester stereoisomers, underscoring the importance of X-ray crystallography for unambiguous structural confirmation.
- Hydrolysis Products : The carboxylic acid derivative () lacks the ester group’s reactivity, limiting its utility in further derivatization without additional functionalization steps.
Biological Activity
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, particularly in its hydrochloride form, has garnered attention for its significant biological activities, especially its role as an acetylcholinesterase inhibitor. This compound exhibits potential therapeutic applications, particularly in the modulation of cholinergic systems.
The primary mechanism of action for this compound involves competitive inhibition of the enzyme acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby prolonging its action at synaptic junctions and enhancing neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic signaling is compromised.
Biological Activity Overview
- Acetylcholinesterase Inhibition : The compound shows competitive inhibition against AChE, which is crucial for maintaining cholinergic signaling in the nervous system.
- Potential Applications : Due to its ability to inhibit AChE, it may be explored for therapeutic uses in treating cognitive disorders and enhancing memory functions.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that variations in its structure can significantly influence its biological activity. For instance, modifications to the bicyclic framework or substituents on the nitrogen atom can alter its potency and selectivity towards AChE inhibition.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate | Different bicyclic structure | Varying pharmacological profiles |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | Methyl substitution on nitrogen | Altered biological activity |
| Methyl 3-pyrrolidinecarboxylate | Pyrrolidine ring instead of bicyclic | Different receptor interaction profiles |
This table summarizes some structurally related compounds and their unique properties, indicating that subtle changes can lead to significant differences in biological activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that methyl 2-azabicyclo[2.2.1]heptane derivatives exhibit varying degrees of AChE inhibition, with some analogs showing enhanced potency compared to others. For instance, certain stereoisomers were synthesized and evaluated for their biological activity, revealing a range of Ki values indicative of their binding affinity to AChE.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between methyl 2-azabicyclo[2.2.1]heptane derivatives and AChE, providing insights into how structural modifications impact binding affinity and inhibitory potency .
- Pharmacological Evaluation : The pharmacological profiles of these compounds have been assessed through various assays, including those evaluating their effects on synaptic transmission and cognitive function in animal models. Results indicate that certain derivatives not only inhibit AChE but also enhance cognitive performance in memory tasks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
